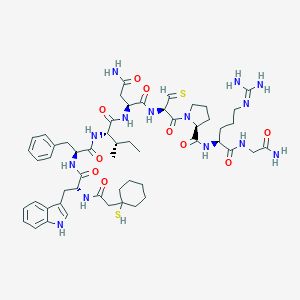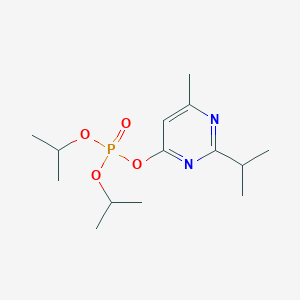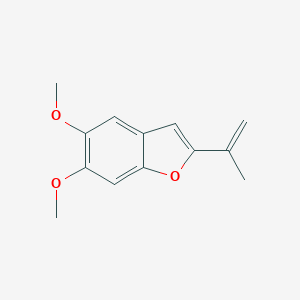
5,6-Dimethoxy-2-isopropenylbenzofuran
Overview
Description
5,6-Dimethoxy-2-isopropenylbenzofuran (DIPB) is a sesquiterpenoid compound found in a variety of plant species. It is a naturally occurring compound that has been studied in the context of its potential medicinal applications. The compound has been studied for its potential use in the treatment of a range of diseases, including cancer, inflammation, and neurological disorders. Furthermore, it has been studied for its potential use in the development of novel drugs and therapeutic agents.
Scientific Research Applications
Synthesis and Chemical Studies
Synthetic Analogues : An analogue of 5,6-Dimethoxy-2-isopropenylbenzofuran, 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, was synthesized and its NMR spectra compared with related compounds. This indicates its potential in synthetic chemistry studies (Fukui, Nakayama, & Tanaka, 1969).
Generation in Situ for Synthesis : The compound was generated in situ from dimethylacetal of 6-hydroxymethyl veratraldehyde, leading to oxygen-bridged adducts and naphthalenes. This method is significant for the generation of complex organic structures (Keay, Lee, & Rodrigo, 1980).
Biological and Medicinal Research
Antibacterial and Anticancer Properties : A study on Ligularia veitchiana found compounds including modified furanoeremophilane-type sesquiterpenes and benzofuran derivatives, exhibiting moderate activity against Staphylococcus aureus and potent activity against certain cancer cell lines. This suggests potential medicinal applications (Liu et al., 2010).
Cytotoxicity Studies : Another study synthesized analogues of this compound and evaluated their cytotoxicity against human cancer cell lines, revealing significant activity and potential as cancer therapeutics (Deady & Rodemann, 2001).
Structural and Analytical Chemistry
Crystal Structure Analysis : Research into the crystal structure of a derivative of this compound provided insights into molecular interactions and bonding, crucial for understanding its chemical behavior and potential applications (Sapari et al., 2019).
Synthetic Reactions and Derivatives : Studies have explored the synthesis of various derivatives, shedding light on the compound’s reactivity and potential for creating new molecules with diverse applications (Mustafa, Hishmat, & Younes, 1970).
Dimeric Benzofuran Derivatives : Research on dimeric benzofuran derivatives from Ligularia stenocephala roots, including this compound, offers insights into natural product chemistry and potential biological activities (Toyoda, Yaoita, & Kikuchi, 2005).
Additional Applications
- Chemical Constituent Studies : The compound has been isolated and studied in various plants, such as Ligularia stenocephala, contributing to the understanding of natural product chemistry and potential pharmacological applications (Yan, 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,6-dimethoxy-2-prop-1-en-2-yl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZBZZKLSFFYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the occurrence of 5,6-Dimethoxy-2-isopropenylbenzofuran?
A1: this compound has been isolated from the roots of the Ligularia stenocephala plant. [, , , ] This plant, belonging to the Compositae family, is a source of various bioactive compounds. [, , ]
Q2: Have there been any other compounds isolated alongside this compound from Ligularia stenocephala?
A2: Yes, several other compounds have been identified in Ligularia stenocephala alongside this compound. These include:
- Ligulacephalins A, B, and C: Novel dimeric benzofuran derivatives identified as racemates. []
- Euparin: A known natural compound. []
- (R)-(-)-hydroxytremetone: A known natural compound. []
- Friedelinol and Friedelin: Triterpenoids found in various plant species. []
- 5-Acetyl-6-hydroxy-2-isopropenyl-benzofuran: A benzofuran derivative. []
- β-sitosterol: A common plant sterol. []
- 2-Isopropenyl-6-acetyl-8-methoxy-1,3-benzodioxin-4-one: A benzodioxin derivative. []
- Phthalic acid dibutyl ester: An ester of phthalic acid. []
- N-phenyl-2-naphthylamine: An aromatic amine. []
Q3: What spectroscopic techniques were used to characterize this compound?
A3: While specific spectroscopic data isn't provided in the provided abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-visible (UV) spectroscopy to elucidate the structure of natural products. [, ] These techniques provide information about the compound's molecular weight, functional groups, and connectivity.
Q4: What is the significance of identifying and characterizing compounds like this compound from natural sources?
A4: Identifying and characterizing compounds from natural sources like plants is crucial for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

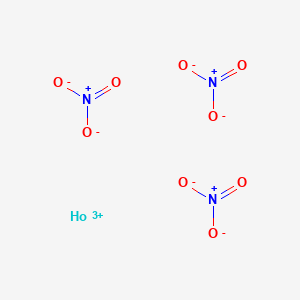
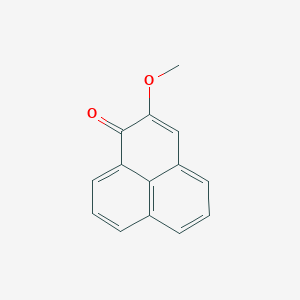

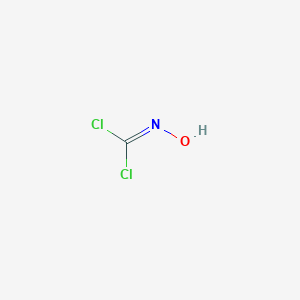

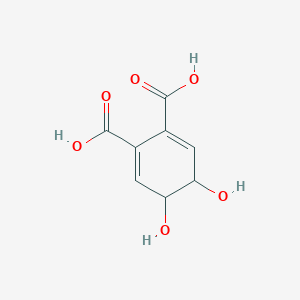
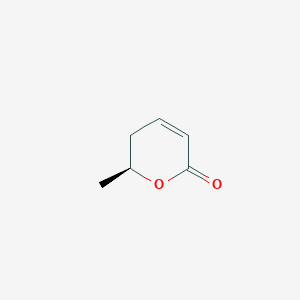
![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)
